1-Methyl-N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a complex organic compound often used in advanced chemical research and various applications in biology and medicine. The compound's unique structure involves an indazole ring bonded to a carboxamide group and a benzo-1,2,3-triazine moiety, making it a molecule of significant interest in the study of pharmaceuticals and biochemical processes.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide has diverse applications in several scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biochemical pathways, particularly those involving signaling and regulation.
Medicine: Explored for its possible pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst or reagent in chemical processes.
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in memory and learning . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.
Pharmacokinetics
The compound’s effectiveness against ache and buche suggests that it is likely to have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, potentially improving cognitive function. The cellular effects would include changes in neuronal activity due to altered neurotransmitter levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis.
Initial steps include the formation of the indazole ring, usually through a Fischer indole synthesis.
The final product is obtained by acylation of the indazole nitrogen with the carboxamide group using suitable coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in the presence of an organic base.
Industrial Production Methods:
Industrially, this compound may be produced using a similar multi-step synthesis on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
This process typically involves batch or continuous flow reactors where temperature, pressure, and pH are meticulously regulated.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the benzo[d][1,2,3]triazin-3(4H)-yl ring, producing various oxidized derivatives.
Reduction: Reduction can lead to the formation of different reduced products, particularly targeting the carbonyl groups within the structure.
Substitution: The presence of nitrogen and oxygen atoms allows for nucleophilic substitution reactions, particularly at the indazole and triazinyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
The primary products of these reactions vary depending on the reactants and conditions but typically include various derivatives of the original structure with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Lacks the methyl group, possibly leading to different chemical and biological properties.
1-methyl-N-(2-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Has a hydroxy group instead of an oxo group, altering its reactivity.
1-methyl-N-(2-(4-amino benzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide:
There you have it—a comprehensive overview of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
Biologische Aktivität
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide (CAS Number: 2034505-46-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure combines an indazole ring with a carboxamide group and a benzo[1,2,3]triazin moiety, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₈H₁₆N₆O₂
- Molecular Weight : 348.4 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of indazole and triazine exhibit significant anticancer properties. A study highlighted the synthesis of compounds similar to 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide and their evaluation against several cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
1-methyl-N-(...) | MCF-7 (Breast) | 24.74 | |
1-methyl-N-(...) | HCT-116 (Colon) | Not specified |
In this study, the compound showed comparable efficacy to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen.
Antibacterial Activity
The compound's potential antibacterial activity has also been studied. Compounds with similar structures were tested against various bacterial strains, demonstrating notable inhibition.
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
1-methyl-N-(...) | E. coli | 31.25 | |
1-methyl-N-(...) | S. aureus | 15.62 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound's inhibitory effects on specific enzymes have also been investigated. For instance, it has shown potential as an inhibitor of thymidylate synthase (TS), which is crucial in DNA synthesis and repair.
This activity positions the compound as a candidate for further development in cancer therapy.
Case Studies and Research Findings
Several research articles have documented the synthesis and testing of compounds related to 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide:
- Alam et al. (2022) synthesized a series of triazole derivatives and evaluated their anticancer activities against MCF-7 cells, revealing significant inhibition compared to standard treatments .
- Bajaj et al. (2022) reported on the cytotoxicity of indazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, indicating promising results for compounds with similar structures .
- Fang et al. (2022) focused on new derivatives that showed effective inhibition of PD-L1/PD-1 interactions, highlighting the immunotherapeutic potential of compounds like 1-methyl-N-(...) in cancer treatment .
Eigenschaften
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-3-7-13(15)16(21-23)17(25)19-10-11-24-18(26)12-6-2-4-8-14(12)20-22-24/h2-9H,10-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUZBWHMDXGKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.